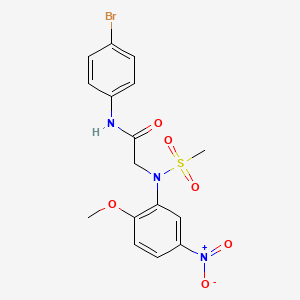![molecular formula C14H9F4NO B4171369 N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4171369.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide, commonly known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), which is a secondary messenger involved in various physiological functions, including vasodilation, platelet aggregation, and neurotransmission. BAY 73-6691 has been studied extensively for its potential applications in various scientific research fields.
Mecanismo De Acción
BAY 73-6691 selectively and potently inhibits N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide, which leads to a decrease in cGMP production. This results in various physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmission modulation. BAY 73-6691 has been shown to be more potent and selective than other N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibitors, such as 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and 4,5-dihydro-1H-pyrazolo[4,3-c]quinoline-3,6-dione (DPQ).
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmission modulation. Vasodilation is achieved through the relaxation of smooth muscle cells in blood vessels, leading to increased blood flow. Platelet aggregation inhibition is achieved through the inhibition of cGMP-dependent protein kinase, which leads to the inhibition of platelet activation. Neurotransmission modulation is achieved through the modulation of cGMP-dependent protein kinase, which leads to the modulation of neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 73-6691 has several advantages for lab experiments, including its potency and selectivity for N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibition, its ability to be administered orally or intravenously, and its ability to penetrate the blood-brain barrier. However, BAY 73-6691 also has limitations, including its potential for off-target effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of BAY 73-6691, including the investigation of its potential applications in other scientific research fields, such as cancer and inflammation. Additionally, further studies are needed to determine the optimal dosing and administration methods for BAY 73-6691, as well as its potential for combination therapies with other drugs. Finally, the development of more potent and selective N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibitors based on the structure of BAY 73-6691 may lead to the development of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
BAY 73-6691 has been studied extensively for its potential applications in various scientific research fields, including cardiovascular disease, pulmonary hypertension, and neurodegenerative diseases. In cardiovascular disease, BAY 73-6691 has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In pulmonary hypertension, BAY 73-6691 has been shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In neurodegenerative diseases, BAY 73-6691 has been shown to protect against neuroinflammation and oxidative stress.
Propiedades
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPMYWNFAFKATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-N-{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B4171297.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171300.png)

amino]benzamide](/img/structure/B4171310.png)
![4-{3-[(4-phenyl-1,3-thiazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4171327.png)
![2-[2-methoxy-4-(3,3,6,6,10-pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B4171333.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4171335.png)
![8-ethyl-2-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4171339.png)
![N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4171344.png)
![N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide](/img/structure/B4171345.png)

![1-(2-fluorophenyl)-6,7-dimethyl-2-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171360.png)
![4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4171368.png)